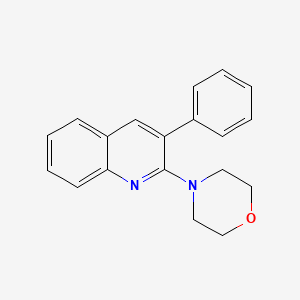

2-Morpholino-3-phenylquinoline

Description

Significance of Quinoline (B57606) Derivatives in Heterocyclic Chemistry

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. rsc.orgresearchgate.net First isolated from coal tar in the 19th century, its name is derived from quinine, the famous antimalarial alkaloid, highlighting its deep roots in medicinal chemistry. nih.gov The quinoline scaffold is not only prevalent in natural products like alkaloids found in various plants but is also a key building block in the synthesis of a vast array of synthetic compounds. rsc.orgresearchgate.net

The versatility of the quinoline nucleus allows it to undergo a wide range of chemical reactions, making it a crucial template for drug discovery. rsc.orgnih.gov Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govderpharmachemica.com This wide-ranging bioactivity has cemented quinoline's status as a "privileged structure" in medicinal chemistry, leading to the development of numerous approved drugs. rsc.orgderpharmachemica.com Beyond pharmaceuticals, quinoline-based compounds are also utilized in agrochemicals and materials science, for example, in the creation of fungicides and organic light-emitting diodes (OLEDs). nih.gov

Role of the Morpholine (B109124) Moiety in Contemporary Chemical Synthesis

Morpholine is a simple six-membered heterocycle containing both an amine and an ether functional group. chemsynthesis.com This dual functionality, combined with its low cost and polarity, makes it a widely used building block and solvent in organic synthesis. chemsynthesis.com The morpholine ring is a common feature in many approved and experimental drugs, where it is often incorporated to enhance physicochemical properties such as solubility, bioavailability, and metabolic stability. sigmaaldrich.com

Contextualizing 2-Morpholino-3-phenylquinoline within Quinoline and Morpholine Research Frameworks

The compound this compound is a specific chemical entity that structurally merges the two powerful scaffolds discussed above. It features a quinoline core substituted at the 2-position with a morpholine ring and at the 3-position with a phenyl group. This unique arrangement places it at the intersection of several important areas of chemical research.

Chemical and Physical Properties of this compound

Detailed experimental data for this compound is limited in scientific databases. However, its basic chemical identifiers have been established.

Compound Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 3-morpholin-4-yl-2-phenylquinoline, 3-(4-morpholinyl)-2-phenylquinoline |

| CAS Number | 5443-61-8 |

| Molecular Formula | C₁₉H₁₈N₂O |

| SMILES | C1CN(CCO1)C2=CC3=C(C=CC=C3)N=C2C4=CC=CC=C4 |

| InChIKey | BYMZQNBGIRVBFD-UHFFFAOYSA-N |

This data is sourced from chemical synthesis databases. chemsynthesis.com

Physical properties such as melting point, boiling point, and density are listed as "not available" in these databases, indicating they have likely not been experimentally determined or published. chemsynthesis.com

Synthesis of this compound

While a specific, documented synthesis for this compound is not readily found in the surveyed literature, its structure suggests plausible synthetic routes based on established quinoline chemistry. A common method for introducing amine substituents onto a heterocyclic ring is through nucleophilic aromatic substitution.

This would typically involve a precursor such as a 2-chloro-3-phenylquinoline or 2-bromo-3-phenylquinoline . The halogen at the 2-position of the quinoline ring activates the carbon for nucleophilic attack. The synthesis would proceed by reacting this halo-substituted phenylquinoline with morpholine, often in the presence of a base and a suitable solvent. The lone pair of electrons on the nitrogen atom of the morpholine acts as the nucleophile, displacing the halide to form the final product.

This general strategy is employed in the synthesis of many related morpholino-quinoline derivatives. For instance, various studies report treating chloro-substituted quinolines with secondary amines like morpholine to produce the corresponding amino-quinolines in high yields. nih.gov

Applications of this compound

There are no specific, documented applications for this compound in the reviewed scientific literature. However, based on the well-documented and diverse biological activities of both the quinoline and morpholine scaffolds, one can infer potential areas for future research.

Quinoline derivatives are widely investigated for a spectrum of pharmacological effects, including antibacterial, antifungal, antimalarial, and anticancer activities. derpharmachemica.com The incorporation of a morpholine ring is a known strategy in medicinal chemistry to improve a compound's pharmacokinetic profile and potency. sigmaaldrich.comresearchgate.net Therefore, it is reasonable to hypothesize that this compound could be a candidate for screening in these therapeutic areas. The combination of the planar, aromatic quinoline system and the flexible, polar morpholine ring provides a unique three-dimensional structure that could interact favorably with various biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-phenylquinolin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-6-15(7-3-1)17-14-16-8-4-5-9-18(16)20-19(17)21-10-12-22-13-11-21/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOJZGAQEXVQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformation of 2 Morpholino 3 Phenylquinoline Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-morpholino-3-phenylquinoline derivatives, the proton signals of the quinoline (B57606) and phenyl rings typically appear in the aromatic region (δ 6.5-8.5 ppm). rsc.org For instance, in one derivative, the protons of the quinoline moiety were observed at δ 8.05 (d, J = 8.8 Hz, 1H), 7.78 (s, 1H), 7.72 (d, J = 2.4 Hz, 1H), and 7.59 (dd, J = 8.8 Hz, 2.4Hz, 1H). rsc.org The protons of the phenyl group often present as a multiplet, for example, between δ 7.40-7.48 ppm. rsc.org The morpholino group protons are typically found in the upfield region, with the methylene (B1212753) protons adjacent to the oxygen appearing around δ 3.71 ppm and those adjacent to the nitrogen around δ 3.05 ppm. orgsyn.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Generally, sp²-hybridized carbons of the quinoline and phenyl rings resonate in the downfield region (δ 110-160 ppm), while the sp³-hybridized carbons of the morpholine (B109124) ring appear upfield (δ 50-70 ppm). libretexts.orgceitec.cz For a representative this compound derivative, the carbon signals were observed at δ 160.86, 145.06, 140.11, and other values in the aromatic region, with the morpholino carbons appearing at δ 51.79 and 66.11 ppm. rsc.orgorgsyn.org The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms like nitrogen and oxygen being deshielded and resonating at lower fields. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Quinoline-H4 | 7.78 (s) | - |

| Quinoline-H5 | 8.05 (d) | - |

| Quinoline-H6 | 7.59 (dd) | - |

| Quinoline-H8 | 7.72 (d) | - |

| Phenyl-H | 7.40-7.48 (m) | - |

| Morpholino-CH₂N | ~3.05 (m) | 51.79 |

| Morpholino-CH₂O | ~3.71 (m) | 66.11 |

| Quinoline/Phenyl Carbons | - | 125.78 - 160.86 |

Note: Data is compiled from representative examples and may vary between specific derivatives. rsc.orgorgsyn.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. nih.gov For this compound derivatives, characteristic IR absorption bands include C-H stretching vibrations for the aromatic rings (around 3050 cm⁻¹) and the morpholine ring (around 2850-2950 cm⁻¹). rsc.orglibretexts.org The C=C and C=N stretching vibrations of the quinoline and phenyl rings typically appear in the 1500-1650 cm⁻¹ region. rsc.orgikm.org.my The C-O-C stretching of the morpholine ether linkage is expected around 1116 cm⁻¹. orgsyn.org

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For a this compound derivative, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula. rsc.orgtandfonline.com For example, the HRMS data for a derivative showed a calculated value for [M+H]⁺ of 353.2012, with the found value being 353.2016, confirming the elemental composition. rsc.org

Table 2: Key IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3030 - 3080 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Stretch | 1500 - 1650 |

| C-O-C Stretch (Ether) | 1100 - 1150 |

Note: Data is generalized from typical ranges for these functional groups. rsc.orgorgsyn.orgikm.org.my

Single-Crystal X-ray Diffraction Analysis of Related Structures

For instance, the crystal structure of 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride revealed that the compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net The analysis provides the exact spatial arrangement of the quinoline, phenyl, and morpholino rings, including the dihedral angles between the planar ring systems. Such studies have been crucial in understanding the geometry of related heterocyclic compounds. researchgate.netresearchgate.netgrafiati.com

Table 3: Crystallographic Data for 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0497(4) |

| b (Å) | 8.8712(3) |

| c (Å) | 17.5099(5) |

| β (°) | 97.605(17) |

| Volume (ų) | 1701.3(10) |

| Z | 4 |

Source: ResearchGate researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal. By mapping properties onto this surface, one can identify and analyze different types of intermolecular contacts.

Computational Chemistry and Theoretical Investigations of 2 Morpholino 3 Phenylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov Through DFT calculations, it is possible to elucidate various aspects of 2-Morpholino-3-phenylquinoline's behavior, from its preferred three-dimensional arrangement to its reactivity and optical characteristics.

Geometrical Optimization and Conformational Analysis

The biological function and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Geometrical optimization is a computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

| Parameter | Description | Significance |

|---|---|---|

| Geometrical Optimization | Finds the lowest energy 3D structure of the molecule. | Determines the most stable conformation and provides insights into bond lengths and angles. |

| Conformational Analysis | Explores different spatial arrangements (conformers) due to bond rotation. | Identifies accessible conformations and their relative energies, which influence biological activity. |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wuxibiology.comresearchgate.net For quinoline (B57606) derivatives, DFT calculations have been employed to determine these energy levels. For instance, a study on quinoline (benzo[b]pyridine) reported a HOMO energy of -6.646 eV, a LUMO energy of -1.816 eV, and a HOMO-LUMO energy gap of -4.83 eV. scirp.org This information is vital for understanding the charge transfer interactions that can occur within the molecule, which are often responsible for its bioactivity. scirp.org

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.646 (for Quinoline) scirp.org | Indicates the molecule's ability to donate electrons. |

| LUMO | -1.816 (for Quinoline) scirp.org | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | -4.83 (for Quinoline) scirp.org | Relates to chemical reactivity, stability, and electronic transitions. |

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. For quinoline derivatives, NBO analysis has been used to investigate orbital interactions, revealing π-π* interactions within the ring systems. dergi-fytronix.com The stabilization energy differences between conformers can also be elucidated through NBO calculations, offering a deeper understanding of conformational preferences. dergi-fytronix.com

Non-linear optical (NLO) materials have garnered significant interest for their applications in optoelectronics. scirp.org The NLO properties of a molecule are related to its response to a strong electromagnetic field, leading to phenomena such as frequency doubling. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO responses. nih.gov Theoretical calculations, such as DFT, can predict the NLO properties of this compound by calculating parameters like the first and second hyperpolarizabilities. nih.govrsc.org These computational predictions are valuable for identifying molecules with potential NLO applications. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are indispensable tools in drug discovery and design, enabling the prediction and analysis of how a small molecule like this compound might interact with a biological target, typically a protein or nucleic acid. frontiersin.org

Prediction of Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for identifying potential drug candidates by predicting their binding affinity to target proteins. frontiersin.org For quinoline-based compounds, docking studies have been performed against various biological targets. For example, derivatives of 2H-thiopyrano[2,3-b]quinoline have been docked against the CB1a protein, with binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.govsemanticscholar.org These studies help in understanding the structural basis of inhibition and can guide the synthesis of more potent compounds. nih.gov The interactions can involve various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netnih.gov

| Compound Class | Biological Target | Predicted Binding Affinity (Kcal/mol) |

|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a protein | -5.3 to -6.1 nih.govsemanticscholar.org |

| 2,3-Diphenylquinoxaline derivatives | β-tubulin | Not specified nih.gov |

Medicinal Chemistry and Biological Relevance of the 2 Morpholino 3 Phenylquinoline Scaffold

The Quinoline (B57606) Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govbohrium.comtandfonline.com This designation stems from its recurring presence in a vast number of biologically active compounds and approved drugs, demonstrating its ability to interact with a wide array of biological targets. nih.govbenthamdirect.com The structural rigidity and aromatic nature of the quinoline scaffold provide a robust framework for the strategic placement of various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. nih.govtandfonline.com

The versatility of the quinoline nucleus is evident in its association with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. tandfonline.comnih.govbenthamdirect.com Its druggability is enhanced by well-established and accessible synthetic methodologies, which facilitate the creation of diverse chemical libraries for drug discovery programs. nih.govbohrium.com The ability to modify the quinoline core at multiple positions allows medicinal chemists to optimize potency, selectivity, and metabolic stability, making it an attractive and enduring scaffold in the design of novel therapeutic agents. tandfonline.comnih.gov

The Morpholine (B109124) Moiety's Contribution to Pharmacological Activity and Scaffold Design

The morpholine moiety, a six-membered saturated heterocycle containing both an ether linkage and a secondary amine, is a frequent and valuable component in the design of modern pharmaceuticals. nih.govsci-hub.se Its incorporation into a molecular scaffold is a common strategy to enhance pharmacological properties. nih.gov The presence of the morpholine ring can significantly influence a compound's physicochemical characteristics, such as solubility and lipophilicity. nih.govtandfonline.com The nitrogen atom's basicity can be readily modulated, and the ring's chair conformation provides a three-dimensional structural element that can facilitate key interactions with biological targets. sci-hub.se

From a pharmacokinetic perspective, the morpholine group is often introduced to improve a drug candidate's metabolic profile and oral bioavailability. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution, allowing the morpholine to serve as a versatile linker or a pharmacophoric element. nih.govatamankimya.com Its ability to increase potency and confer desirable drug-like properties has led to its classification as a privileged structure in its own right, featured in numerous approved drugs for its favorable metabolic and biological contributions. nih.govsci-hub.se For instance, in the anticancer agent Gefitinib, the morpholine moiety was added to prolong the plasma half-life. sci-hub.se

Structure-Activity Relationship (SAR) Studies of 2-Morpholino-3-phenylquinoline Analogues

Structure-activity relationship (SAR) studies on the this compound scaffold aim to elucidate how chemical modifications to this core structure influence its biological activity. These studies involve the systematic synthesis of analogues and the evaluation of their potency against various biological targets. The general framework allows for modifications at several key positions: the quinoline core, the phenyl ring at position 3, and the morpholine ring at position 2.

Research has shown that the activity of quinoline-based compounds is often directly associated with the type and position of substituents on the rings. rsc.org For instance, in related 2-substituted quinoline series, modifications at positions 4, 5, 6, and 7 of the quinoline ring have been investigated to address metabolic instability and improve potency. researchgate.net The vinyl group in some related quinoline series has been identified as a unique feature impacting antiplasmodial activity. nih.gov These general findings underscore the importance of systematic exploration of the chemical space around the this compound scaffold to identify derivatives with optimized therapeutic potential.

The introduction of various substituents onto the quinoline and phenyl rings of the this compound scaffold has a profound impact on biological activity. The electronic nature (electron-donating or electron-withdrawing) and steric properties of these substituents are critical determinants of target affinity and selectivity.

In studies of related 2-arylquinoline derivatives, the introduction of halogen atoms, such as chlorine or fluorine, to the quinoline core has been shown to enhance metabolic stability and, in some cases, biological activity. researchgate.netmdpi.com For example, in a series of 4-morpholinoquinolines, the addition of a 6-chloro and 7-fluoro substituent resulted in a highly active compound against Leishmania donovani. researchgate.net Similarly, modifications on the 3-aryl group demonstrate that the type and position of a halogen can have a significant effect on antileishmanial properties, with an ortho-chloro atom leading to the most active derivative in one study. mdpi.com The replacement of imidazole (B134444) with morpholine on a 2-arylquinoline scaffold markedly increased the anticancer activity of p-Cl counterparts in another study. tandfonline.com

Table 1: Impact of Substituent Modifications on the Bioactivity of Quinoline Analogues

| Parent Scaffold | Position of Modification | Substituent | Observed Effect on Bioactivity | Target/Assay | Citation |

| 4-Morpholinoquinoline | C-6 and C-7 | 6-Chloro, 7-Fluoro | Increased antileishmanial activity (IC₅₀ = 0.2 µM) | L. donovani | researchgate.net |

| 2-Amino-3-arylquinoline | 3-Aryl (ortho-position) | Chloro (Cl) | Most active derivative (IC₅₀ = 0.28 µM) | Antileishmanial | mdpi.com |

| 2-Amino-3-arylquinoline | 3-Aryl (ortho-position) | Fluoro (F) | Active derivative (IC₅₀ = 0.45 µM) | Antileishmanial | mdpi.com |

| 2-Amino-3-arylquinoline | 3-Aryl (ortho-position) | Bromo (Br) | Less active than Cl and F derivatives (IC₅₀ = 0.89 µM) | Antileishmanial | mdpi.com |

| 6,7-Dimethoxy-2-(p-Cl phenyl)quinoline | C-4 | Morpholine | Elevated antiproliferative activity | Anticancer | tandfonline.com |

SAR studies on various quinoline derivatives illustrate this principle clearly. For example, in a series of 6-chloroquinoline (B1265530) derivatives, the introduction of a fluoro atom at C-5 led to a considerable loss of antileishmanial activity, but this effect was even more pronounced when the fluoro atom was moved to the C-7 position. mdpi.com In another study on quinoline carboxylic acids, moving a trifluoromethyl (CF₃) substituent on a pyridine ring from the 4'-position to the 2'-position resulted in a more potent analogue in a dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme assay. nih.gov However, placing a strongly electron-withdrawing fluoro substituent at the 2'- or 6'-positions led to a marked loss of potency, suggesting that steric effects, in addition to electronic effects, play a crucial role. nih.gov These findings highlight that the biological activity of this compound analogues is highly sensitive to the spatial arrangement of functional groups. tutorchase.com

Table 2: Influence of Functional Group Position on Quinoline Analogue Activity

| Scaffold | Substituent | Position 1 | Activity at Position 1 | Position 2 | Activity at Position 2 | Target/Assay | Citation |

| 6-Chloroquinoline | Fluoro (F) | C-5 | Loss of activity (IC₅₀ = 4.1 µM) | C-7 | Greater loss of activity (IC₅₀ = 14.35 µM) | Antileishmanial | mdpi.com |

| Quinolone Carboxylic Acid | Trifluoromethyl (CF₃) | 4'-Pyridine | IC₅₀ = 1.43 µM | 2'-Pyridine | IC₅₀ = 0.148 µM | DHODH Enzyme Assay | nih.gov |

| Quinolone Carboxylic Acid | Methyl (CH₃) | 4'-Pyridine | Less potent | 2'-Pyridine | More potent | DHODH Enzyme Assay | nih.gov |

Investigation of Biological Targets and Mechanisms of Action

Identifying the specific molecular targets and understanding the mechanisms of action are crucial steps in the development of any therapeutic agent. For the this compound scaffold, research has pointed towards interactions with several important enzyme systems implicated in various diseases, including cancer and inflammation. The unique combination of the planar quinoline system, the flexible morpholine ring, and the rotatable phenyl group allows these molecules to fit into specific binding pockets of enzymes, modulating their function.

The this compound scaffold and its close analogues have been investigated for their inhibitory activity against several key enzyme families.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory drugs. It is also overexpressed in many types of cancers. mdpi.com Studies on related 2,3-diarylquinoline derivatives have shown potent and selective COX-2 inhibition. For example, a compound with a 4-(methylsulfonyl)phenyl group at C-2 and a phenyl group at C-3 showed high potency and selectivity for COX-2, with molecular docking suggesting a hydrogen bonding interaction with Tyr385. ukzn.ac.za Phenylquinoline derivatives have been identified as potent COX-2 inhibitors, with some showing IC₅₀ values in the nanomolar range. researchgate.net

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. rsc.org Quinoline-based scaffolds are prominent in the design of PI3K inhibitors. Dactolisib (NVP-BEZ235), a potent PI3K/mTOR dual inhibitor, features an imidazo[4,5-c]quinoline core. nih.gov SAR studies on this compound revealed that the quinoline substituent at the C-8 position plays an important role in binding to the kinase hinge region. acs.org The introduction of a morpholine group is a known strategy in the development of PI3K inhibitors, suggesting that the this compound scaffold is a relevant framework for targeting this enzyme family. acs.org

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the hydration of carbon dioxide. Certain isoforms, particularly CA IX and XII, are overexpressed in tumors and are linked to cancer progression, making them attractive targets for anticancer therapy. nih.gov Novel series of 2-morpholino derivatives have been explored as non-sulfonamide CA inhibitors. For instance, 2-morpholino-4-phenylthiazol-5-yl acrylamide (B121943) derivatives showed potent inhibition against isoforms hCA II, IX, and XII, with Kᵢ values in the micromolar to nanomolar range, while being inactive against hCA I. nih.gov Other quinoline-based sulfonamides have also demonstrated potent, isoform-selective inhibition of human carbonic anhydrases (hCAs). researchgate.net

Table 3: Enzyme Inhibition Data for Morpholino-Quinoline Analogues and Related Structures

| Compound Class/Analogue | Enzyme Target | Inhibition Data (Kᵢ / IC₅₀) | Selectivity Profile | Citation |

| 2-(4-phenylquinolin-2-yl)phenol derivative (4h) | COX-2 | IC₅₀ = 0.026 µM | Potent inhibitor | researchgate.net |

| 2-Methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl...)]-propionitrile (Dactolisib) | PI3Kα | IC₅₀ = 4 nM | Potent PI3K/mTOR inhibitor | nih.gov |

| 2-Morpholino-4-phenylthiazol-5-yl acrylamide derivative | hCA II | Kᵢ = 9.3 - 77.7 µM | Active | nih.gov |

| 2-Morpholino-4-phenylthiazol-5-yl acrylamide derivative | hCA IX | Kᵢ = 54.7 - 96.7 µM | Active | nih.gov |

| 2-Morpholino-4-phenylthiazol-5-yl acrylamide derivative | hCA XII | Kᵢ = 4.6 - 8.8 µM | Highly active | nih.gov |

| Quinoline sulfonamide derivative (5h) | hCA I | Kᵢ = 61.9 nM | Potent inhibitor | researchgate.net |

| Quinoline sulfonamide derivative (5h) | hCA II | Kᵢ = 33.0 nM | Potent inhibitor | researchgate.net |

Receptor-Ligand Binding Affinity (e.g., EGFR-TK, Estrogen Receptor, NADPH Oxidase)

The this compound scaffold and its analogs have been investigated for their binding affinity to various biologically significant receptors, revealing potential therapeutic applications. The interaction of these compounds with receptors such as the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and the Estrogen Receptor (ER) has been a key focus of research.

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): Quinoline derivatives are recognized for their ability to inhibit protein kinases, which are crucial targets in anticancer therapy. ekb.eg Certain 2-arylquinoline derivatives featuring a morpholine moiety have demonstrated significant inhibitory activity against EGFR. For instance, a study on 2-arylquinolines as dual EGFR/FAK kinase inhibitors found that the inclusion of a morpholine group, in conjunction with a 2-(p-Cl phenyl) and a 6-(2-furyl) substituent, resulted in one of the most potent EGFR inhibitors in the series, with an IC₅₀ value in the low nanomolar range (20.15 ± 1.07 to 25.39 ± 3.49 nM). tandfonline.com This highlights the morpholine ring's contribution to the molecule's binding affinity. The design of such inhibitors often involves creating a molecule with a hydrophobic head, a spacer, a flat heteroaromatic ring system (like quinoline) to bind to the adenine (B156593) binding site, and a hydrophobic tail. rsc.org In some designs, the morpholine group can be part of the molecular structure intended to interact with specific regions of the EGFR-TK binding pocket. rsc.org

Estrogen Receptor (ER): Estrogen receptor beta (ERβ) selective ligands are of great interest for developing anticancer drugs that may lack the side effects associated with non-selective estrogenic activity. nih.gov Quantitative structure-activity relationship (QSAR) studies have been performed on 2-phenylquinoline (B181262) derivatives to understand the structural requirements for high affinity and selectivity towards ERβ. nih.gov These studies revealed that factors like increased lipophilicity and the presence of halogen atoms are important for high affinity. nih.gov While not exclusively focused on morpholine-substituted derivatives, this research provides a framework for understanding how the 2-phenylquinoline core interacts with the estrogen receptor's ligand-binding cavity. nih.gov Further research has explored the binding affinity of various D-ring modified estrogens, some incorporating a morpholine group, for both ERα and ERβ. uni-saarland.de

Other Receptors (Neurokinin Receptors): Research into 2-phenylquinoline derivatives has also extended to their activity as tachykinin receptor antagonists. Studies have focused on modulating the affinity and selectivity for neurokinin-3 (NK-3) and neurokinin-2 (NK-2) receptors. One derivative, (S)-(+)-N-(1-Cyclohexylethyl)-3-[(4-morpholin-4-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide, emerged as a potent compound with high binding affinity for both human NK-3 (Kᵢ = 0.8 nM) and human NK-2 receptors (Kᵢ = 0.8 nM). acs.org

No specific data was found for the binding affinity of this compound derivatives to NADPH Oxidase in the searched literature.

Broad Spectrum Biological Activities of Related Quinoline-Morpholine Derivatives

The quinoline scaffold, particularly when hybridized with a morpholine ring, gives rise to derivatives with a wide array of biological activities. mdpi.comresearchgate.net These compounds have been extensively studied for their potential as therapeutic agents in various domains, including oncology, infectious diseases, and inflammatory conditions. researchgate.netekb.egresearchgate.net

Anticancer and Antitumor Potential (e.g., cell proliferation inhibition, apoptosis induction)

Quinoline-morpholine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inhibiting cell proliferation, inducing apoptosis (programmed cell death), and arresting the cell cycle. ekb.egekb.egnih.gov

Several studies have reported the synthesis of novel quinoline derivatives bearing a morpholine moiety that exhibit potent cytotoxic activity against a range of human cancer cell lines. mdpi.comekb.eg For example, morpholine-substituted tetrahydroquinoline derivatives showed potent and selective cytotoxicity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines, with one compound (10e) showing an IC₅₀ value of 0.033 µM against A549 cells. mdpi.com Similarly, morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxicity against A549, MCF-7, and SHSY-5Y cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov

The mechanism of action often involves the inhibition of key enzymes or proteins crucial for cancer cell survival and growth. ekb.eg Some derivatives act as potent inhibitors of kinases like Pim-1 kinase, PI3K, and mTOR, or interfere with tubulin polymerization, a critical process for cell division. ekb.egnih.govrsc.org For instance, a series of quinoline derivatives designed as tubulin inhibitors showed that compound 4c had potent antiproliferative activity, induced G2/M cell cycle arrest, and triggered apoptosis in MDA-MB-231 breast cancer cells. rsc.org This compound inhibited tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. rsc.org Other studies have shown that these derivatives can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins and causing morphological changes like cell shrinkage and chromatin condensation. nih.govacs.orgnih.gov

| Compound | Cancer Cell Line | Activity | IC₅₀/GI₅₀ Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Compound 10e (Morpholine-substituted tetrahydroquinoline) | A549 (Lung) | Cytotoxicity | 0.033 | mTOR inhibition, Apoptosis induction | mdpi.com |

| Compound 10d (Morpholine-substituted tetrahydroquinoline) | A549 (Lung) | Cytotoxicity | 0.062 | mTOR inhibition | mdpi.com |

| Compound AK-10 (Morpholine substituted quinazoline) | MCF-7 (Breast) | Cytotoxicity | 3.15 | G1 phase cell cycle arrest, Apoptosis induction | nih.gov |

| Compound AK-10 (Morpholine substituted quinazoline) | SHSY-5Y (Neuroblastoma) | Cytotoxicity | 3.36 | G1 phase cell cycle arrest, Apoptosis induction | nih.gov |

| Compound 4c (Quinoline derivative) | MDA-MB-231 (Breast) | Antiproliferative | - | Tubulin polymerization inhibition (IC₅₀ = 17 µM), G2/M arrest, Apoptosis | rsc.org |

| Compound 7 (Morpholine isatin (B1672199) clubbed quinoline hydrazone) | MCF-7 (Breast) | Growth Inhibition | 4.36 | - | nih.gov |

Antimicrobial and Antiprotozoal Activities (e.g., antibacterial, antimalarial, antileishmanial)

The quinoline core is a well-established pharmacophore in anti-infective drug discovery, and its combination with a morpholine ring has yielded compounds with a broad spectrum of antimicrobial and antiprotozoal activities. researchgate.netmdpi.comnih.gov

Antibacterial Activity: Derivatives of 2-phenyl-quinoline have been synthesized and evaluated for their antibacterial properties. nih.gov Studies show that modifications to the 2-phenyl-quinoline-4-carboxylic acid scaffold can enhance activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. nih.gov For example, compound 5a₄, a 2-phenyl-quinoline-4-carboxylic acid derivative, showed good inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. nih.gov Another study on N-(2-Morpholinoethyl)-3-phenylquinoxalin-2-amine derivatives found that several compounds were effective against Salmonella paratyphi and could inhibit its biofilm formation. researchgate.net Hybrid molecules incorporating a 2-phenylquinoline scaffold with a 1,3,4-oxadiazole (B1194373) ring and a morpholine mannich base have also shown potent activity against S. aureus, with MIC values as low as 4.88 μg/mL, which is 16 times more potent than the reference drug neomycin. rsc.org

Antimalarial Activity: Quinoline-based drugs like chloroquine (B1663885) have long been mainstays in malaria treatment. nih.gov Research continues to explore new quinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. nih.govnih.gov The morpholine moiety has been incorporated into quinoline structures to create new potential antimalarials. researchgate.net For instance, replacing the pyrrolidine (B122466) group in a quinoline-4-carboxamide series with a morpholine led to a 12-fold drop in potency, but other modifications showed that the morpholine oxygen was crucial for antiplasmodial activity. acs.org Another study reported that linking a 2,4-dichloropyrimidine (B19661) unit to a morpholine derivative resulted in hybrids with in vitro antiplasmodial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (Dd2) strains of P. falciparum. researchgate.net

Antileishmanial Activity: Leishmaniasis is another protozoal disease targeted by quinoline derivatives. The 2-substituted quinoline series has been developed as a source of molecules with antileishmanial activity and low toxicity. nih.gov A systematic optimization of this series, which involved introducing a morpholine group at the C4 position of the quinoline ring, led to the identification of highly potent compounds. nih.govresearchgate.net One such compound, 3-(6-chloro-7-fluoro-4-morpholino)quinoline prop-2-en-1-ol (compound 26g), was found to be the most active, with an IC₅₀ value of 0.2 µM against Leishmania donovani and a high selectivity index. researchgate.net Other studies have synthesized quinoline derivatives that show activity against various Leishmania species, including L. infantum, L. amazonensis, and L. major. nih.govnih.govnih.govmdpi.com

| Compound | Target Organism | Activity | IC₅₀/EC₅₀/MIC Value | Reference |

|---|---|---|---|---|

| Compound 17d (Quinoline-oxadiazole-morpholine hybrid) | S. aureus | Antibacterial | MIC: 4.88 μg/mL | rsc.org |

| Compound 5a₄ (2-phenyl-quinoline-4-carboxylic acid deriv.) | S. aureus | Antibacterial | MIC: 64 μg/mL | nih.gov |

| Compound 2c (Quinoline derivative) | T. b. rhodesiense | Antiprotozoal | EC₅₀: 0.68 µM | nih.govuantwerpen.be |

| Compound 4i (Quinoline derivative) | T. b. rhodesiense | Antiprotozoal | EC₅₀: 0.19 µM | nih.govuantwerpen.be |

| Compound 26g (3-(6-chloro-7-fluoro-4-morpholino)quinoline prop-2-en-1-ol) | L. donovani | Antileishmanial | IC₅₀: 0.2 µM | nih.govresearchgate.net |

Anti-inflammatory and Antipyretic Profiles

Quinoline and its derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory effects. researchgate.net The inclusion of a morpholine ring has been shown in various scaffolds to improve pharmacokinetic and pharmacodynamic profiles, contributing to activities like anti-inflammatory action. nih.gov While extensive specific data on the anti-inflammatory profile of the "this compound" scaffold is not deeply detailed in the provided context, the broader class of quinoline derivatives, including those with morpholine substitutions, is recognized for this potential. mdpi.comresearchgate.net Tetrahydroquinoline derivatives, for example, are described as a flexible scaffold exhibiting anti-inflammatory effects among other biological actions. mdpi.com However, specific studies detailing the anti-inflammatory and antipyretic mechanisms or potency for the exact this compound structure were not prominent in the search results.

Future Perspectives and Research Directions for 2 Morpholino 3 Phenylquinoline

Development of Innovative and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedlander reactions. tandfonline.com However, these methods often require harsh conditions, expensive catalysts, and can generate significant chemical waste. tandfonline.com The future of synthesizing 2-Morpholino-3-phenylquinoline and its derivatives lies in the adoption of green and sustainable chemistry principles. researchgate.netbenthamdirect.com This paradigm shift aims to minimize waste, reduce energy consumption, and utilize less hazardous reagents. researchgate.netbenthamdirect.com

Key areas of development include:

One-Pot Syntheses: Designing multi-component reactions where reactants are combined in a single vessel to form the final product in a streamlined process, reducing the need for intermediate purification steps. researchgate.net

Green Catalysts: Employing environmentally benign catalysts such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix benthamdirect.comarene to drive reactions efficiently. researchgate.net The use of magnetic nanoparticles as recyclable catalysts also presents a promising avenue for sustainable synthesis. cell.com

Alternative Energy Sources: Utilizing microwave and ultrasound irradiation can accelerate reaction times and improve yields compared to conventional heating methods. tandfonline.combenthamdirect.com

Solvent-Free and Aqueous Conditions: Conducting reactions in the absence of volatile organic solvents or using water as a green solvent significantly reduces the environmental impact. tandfonline.comresearchgate.net

Mechanochemistry: This solvent-free approach involves the use of mechanical force to induce chemical reactions, offering a sustainable alternative to traditional solution-phase synthesis. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, time and cost savings. |

| Green Catalysis | Use of non-toxic, recyclable catalysts (e.g., p-TSA, magnetic nanoparticles). researchgate.netcell.com | Lower environmental impact, catalyst reusability. |

| Microwave/Ultrasound | Use of alternative energy sources. tandfonline.combenthamdirect.com | Faster reaction times, higher yields, energy efficiency. |

| Solvent-Free/Aqueous Synthesis | Elimination or replacement of hazardous organic solvents. tandfonline.comresearchgate.net | Reduced pollution, improved safety, lower cost. |

| Mechanochemistry | Solvent-free synthesis using mechanical force. researchgate.net | High efficiency, sustainability, access to novel reactivity. |

Advanced Computational Design for Rational Drug Discovery

Computational methods are becoming indispensable in modern drug discovery, offering a rapid and cost-effective way to design and screen potential drug candidates before their synthesis. For this compound, advanced computational tools can provide deep insights into its interactions with biological targets and guide the design of more potent and selective analogs.

Future computational research will likely involve:

Molecular Docking: These studies predict the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode and affinity of this compound derivatives with their biological targets. researchgate.netnih.govsemanticscholar.org For instance, docking studies have been used to investigate the binding of quinoline derivatives to the active sites of enzymes like HIV reverse transcriptase. nih.gov

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This model can then be used to screen virtual libraries for new molecules with similar properties.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods provide a more accurate description of the electronic structure of the ligand and its interactions within the protein's active site, leading to more reliable predictions of binding affinity.

In Silico ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound derivatives, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. researchgate.net

Expansion of Structure-Activity Relationship Studies through Combinatorial Approaches

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of a lead compound. nih.govorientjchem.org For this compound, systematic modifications of its core structure can reveal which functional groups are essential for its biological activity and which can be altered to improve properties like potency, selectivity, and metabolic stability.

Future SAR studies will benefit from:

Combinatorial Chemistry: This high-throughput approach allows for the rapid synthesis of large libraries of related compounds, enabling a more comprehensive exploration of the chemical space around the this compound scaffold.

Systematic Modification of Scaffolds:

Position 2 (Morpholino group): Altering the morpholine (B109124) ring to other heterocyclic systems or introducing substituents on the morpholine ring itself could influence solubility and binding interactions. e3s-conferences.orgresearchgate.net

Position 3 (Phenyl group): Introducing various substituents (electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially enhancing its interaction with target proteins. frontiersin.orgresearchgate.net

Quinoline Core: Substitution at other positions on the quinoline ring can also significantly impact biological activity. frontiersin.org For example, the presence of a hydroxyl or methoxy group at position 7 has been shown to improve the antitumor activity of some quinoline-based compounds. orientjchem.org

| Molecular Scaffold | Potential Modifications | Expected Impact on Activity |

| Morpholino Ring | Substitution, replacement with other heterocycles. e3s-conferences.orgresearchgate.net | Altered solubility, modified binding interactions. |

| Phenyl Ring | Introduction of various substituents (e.g., -Cl, -F, -OCH3). frontiersin.orgresearchgate.net | Modulated electronic properties, enhanced target binding. |

| Quinoline Core | Substitution at various positions (e.g., C4, C6, C7). orientjchem.orgfrontiersin.org | Improved potency, selectivity, and pharmacokinetic properties. |

Exploration of Novel Biological Targets and Emerging Therapeutic Applications

While the anticancer potential of some 2-morpholinoquinoline (B2669137) derivatives has been investigated, the full spectrum of their biological activities remains to be explored. rsc.org The quinoline scaffold is known to exhibit a wide range of pharmacological properties, including antimalarial, antiviral, antibacterial, and antileishmanial activities. nih.govmdpi.comnih.gov

Future research should focus on:

Screening against Diverse Targets: Evaluating this compound and its analogs against a broad panel of biological targets, including kinases, proteases, and receptors implicated in various diseases. The morpholine moiety is a known pharmacophore that can interact with kinases. researchgate.net

Antiparasitic and Antiviral Activity: Given the known activity of other quinoline derivatives, exploring the potential of this compound class against infectious diseases caused by parasites like Leishmania and various viruses is a promising avenue. frontiersin.orgnih.govmdpi.com

Neurological Disorders: Some quinoline derivatives have shown activity against targets relevant to neurodegenerative diseases. nih.gov Investigating the potential of this compound in this area could lead to the discovery of novel therapeutic agents.

Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies, particularly in cancer therapy.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document all synthetic steps in detail, including batch numbers of reagents and equipment calibration records. Share raw data (e.g., NMR spectra, chromatograms) in public repositories like Zenodo. Collaborate with independent labs for protocol validation, as demonstrated in multi-center studies of quinoline-based therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.